2-(Diethylamino)ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

diethylaminoethyl methacrylate is a natural product found in Dendronephthya hemprichi with data available.

Precursor for Functional Polymers

DEAMA acts as a valuable building block for synthesizing a range of functional polymers. These polymers possess specific properties based on the arrangement of DEAMA units within their structure. One key class of polymers derived from DEAMA are cationic polymers. These polymers carry a positive charge due to the presence of the diethylamino group in DEAMA. Cationic polymers have numerous applications in research, including:

- Flocculants and coagulants: They aid in separating suspended particles from liquids in processes like water purification [1].

- Dispersants and stabilizers: They prevent particle aggregation and improve stability in suspensions [1].

Research also explores DEAMA-based polymers for drug delivery systems, tissue engineering, and gene therapy due to their biocompatibility and biodegradability properties [3].

[1] Sigma-Aldrich, "2-(Dimethylamino)ethyl methacrylate monomethyl ether hydroquinone 700-1000ppm inhibitor, 98% 2867-47-2"

Synthesis of Block Copolymers

DEAMA's versatility extends to its role in the creation of block copolymers. These materials consist of chemically distinct segments linked together in a chain. By incorporating DEAMA segments, researchers can design block copolymers with specific functionalities. For instance, DEAMA-containing block copolymers can exhibit thermoresponsive behavior. This means their properties change in response to temperature fluctuations, making them valuable for applications like controlled drug release [3].

[3] Sigma-Aldrich, "2-(Dimethylamino)ethyl methacrylate MEHQ 1500ppm inhibitor, 99% 105-16-8"

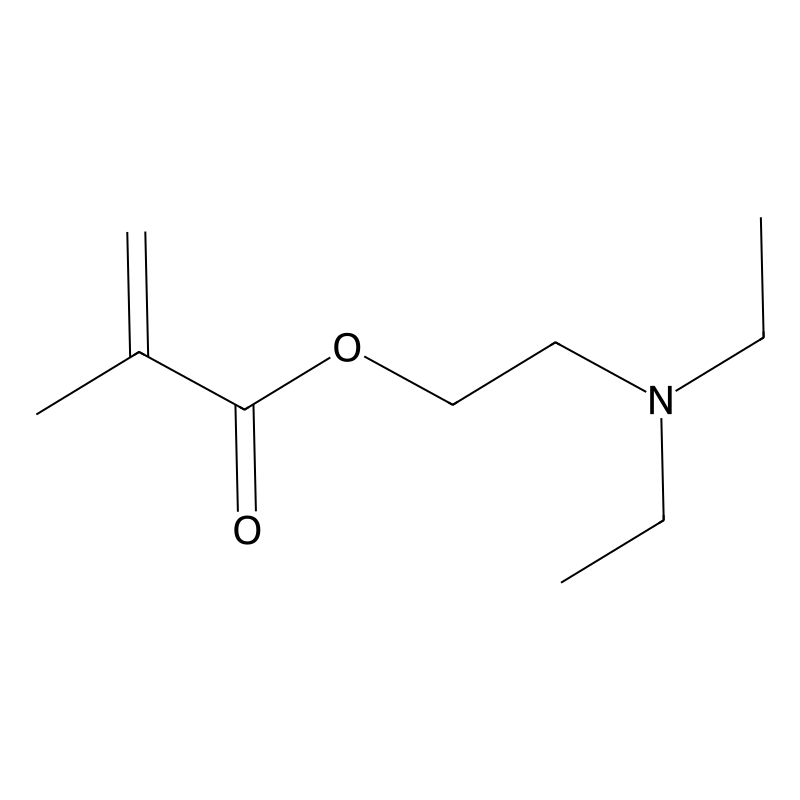

2-(Diethylamino)ethyl methacrylate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. It appears as a clear, colorless to slightly colored liquid with a density of 0.922 g/mL at 25 °C. The compound is insoluble in water and has a flash point of approximately 170 °F (77 °C) . Its chemical structure features a methacrylate group, which contributes to its reactivity and utility in polymer chemistry.

While specific biological activity data on 2-(diethylamino)ethyl methacrylate is limited, it is noted for being potentially toxic upon ingestion and can cause skin irritation upon contact. The compound's amine group may also contribute to its reactivity with biological systems, although detailed studies on its pharmacological effects are sparse .

The synthesis of 2-(diethylamino)ethyl methacrylate typically involves the reaction of diethylamine with methacryloyl chloride under controlled conditions. This process allows for the formation of the desired methacrylate ester while minimizing side reactions that could lead to impurities . Additionally, it can be copolymerized with other monomers such as acrylic acid and acrylonitrile to create functional polymers with tailored properties .

Research indicates that 2-(diethylamino)ethyl methacrylate can interact with other chemical species in ways that modify its properties. For instance, it has been studied for its ability to form copolymers with various other monomers, allowing for the development of materials with specific functionalities based on environmental stimuli such as pH changes .

Several compounds share structural similarities with 2-(diethylamino)ethyl methacrylate, including:

- 2-(Dimethylamino)ethyl methacrylate: Similar in structure but features dimethyl rather than diethyl groups. It exhibits different solubility and reactivity characteristics.

- N,N-Diethylaminoethyl acrylate: An acrylate variant that may have different polymerization behaviors compared to the methacrylate.

- Methacrylic acid: A related compound that serves as a building block for various polymers but lacks the amino functionality.

Comparison TableCompound Name Structure Type Key Characteristics 2-(Diethylamino)ethyl methacrylate Methacrylate Colorless liquid, pH-responsive, used in hydrogels 2-(Dimethylamino)ethyl methacrylate Methacrylate Similar reactivity but different toxicity profile N,N-Diethylaminoethyl acrylate Acrylate Different polymerization kinetics Methacrylic acid Acid Lacks amino group; used widely in polymer chemistry

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-(Diethylamino)ethyl methacrylate | Methacrylate | Colorless liquid, pH-responsive, used in hydrogels |

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate | Similar reactivity but different toxicity profile |

| N,N-Diethylaminoethyl acrylate | Acrylate | Different polymerization kinetics |

| Methacrylic acid | Acid | Lacks amino group; used widely in polymer chemistry |

This comparison highlights the unique properties of 2-(diethylamino)ethyl methacrylate, particularly its dual functionality as both an amine and an ester, enabling diverse applications in polymer science and materials engineering.

Physical Description

Liquid

Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

Related CAS

14314-78-4 (hydrochloride)

Vapor Pressure

0.11 mm Hg at 25 °C (est)

Metabolism Metabolites

Acrylates and methacrylates are detoxified predominantly via conjugation with glutathione via the Michael addition reaction or glutathione-S-transferase. They are also likely to be hydrolyzed via carboxylesterases. The lower molecular weight esters are rapidly metabolized and eliminated, therefore, will not likely cause cumulative toxicity. /Methacrylates/

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF DIETHYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: ACTIVE

2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light. /Methacrylates/

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temperatures must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/